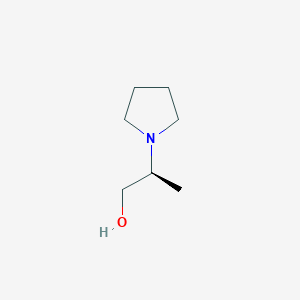
2,5-dihydro-1H-pyrrole-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride, also known as DHPCC, is an organic compound belonging to the family of pyrrole compounds. It is a colorless liquid with a melting point of -50°C. It has many applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of many other compounds such as pyrrole derivatives, heterocyclic compounds, and amines. This compound is also used in the synthesis of various other compounds such as amides, esters, and amines.
作用机制
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride is not well understood. However, it is believed that the reaction involves the formation of an intermediate pyrrole-carbon tetrachloride adduct, which is then hydrolyzed to form the desired product. The reaction is believed to be catalyzed by a Lewis acid such as AlCl3 or CuCl2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride are not known. However, it is believed to have some effects on the body, as it is used in the synthesis of various compounds and drugs. It is believed to have some effects on the liver and kidneys, as well as on the cardiovascular system.
实验室实验的优点和局限性
One of the major advantages of using 2,5-dihydro-1H-pyrrole-1-carbonyl chloride in laboratory experiments is its low cost and ease of use. It is also a relatively safe compound to use, as it is not toxic and has a low melting point. However, it is important to note that the reaction is highly exothermic, and so care must be taken to avoid overheating. Additionally, the reaction is slow and can take several hours to complete.
未来方向
In the future, 2,5-dihydro-1H-pyrrole-1-carbonyl chloride could be used in the synthesis of a variety of compounds, such as peptides, heterocyclic compounds, and amines. It could also be used in the production of pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of other compounds such as amides, esters, and carboxylic acids. Furthermore, it could be used in the synthesis of various biomolecules, such as nucleic acids and proteins. Finally, it could be used in the development of new catalysts and reagents for various chemical reactions.
合成方法
The synthesis of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride is usually done through a reaction between pyrrole and carbon tetrachloride in the presence of anhydrous aluminum chloride. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is catalyzed by a Lewis acid such as AlCl3 or CuCl2. The reaction is typically carried out at a temperature of 0-50°C and a pressure of 1-2 atm. The reaction yields a colorless liquid that is the desired product.
科学研究应用
2,5-dihydro-1H-pyrrole-1-carbonyl chloride has many applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various heterocyclic compounds such as pyrrole derivatives, amides, and esters. It has also been used in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of peptides and other biomolecules. It has also been used in the synthesis of various other compounds such as amines, alcohols, and carboxylic acids.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves the reaction of 1H-pyrrole-1-carboxylic acid with thionyl chloride followed by reduction with sodium borohydride.", "Starting Materials": [ "1H-pyrrole-1-carboxylic acid", "Thionyl chloride", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 1H-pyrrole-1-carboxylic acid in methanol.", "Step 2: Add thionyl chloride dropwise to the solution while stirring.", "Step 3: Heat the mixture at reflux for 2 hours.", "Step 4: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the residue in chloroform and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol and add sodium borohydride.", "Step 8: Stir the mixture at room temperature for 2 hours.", "Step 9: Quench the reaction by adding water and extract the product with chloroform.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2,5-dihydro-1H-pyrrole-1-carbonyl chloride." ] } | |
CAS 编号 |
496052-34-7 |
产品名称 |
2,5-dihydro-1H-pyrrole-1-carbonyl chloride |
分子式 |
C5H6ClNO |
分子量 |
131.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



